2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

Lipophilicity ADME Optimization Medicinal Chemistry

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol (CAS 416893-05-5) is a tertiary amino alcohol featuring an ethanolamine backbone N-substituted with both benzyl and 2,5-dimethylbenzyl groups. This specific substitution pattern distinguishes it from other members of the N,N-disubstituted ethanolamine class, conferring a unique logP (XLogP3 = 3.3) and molecular weight (269.4 g/mol) profile relative to its closest analogs.

Molecular Formula C18H23NO
Molecular Weight 269.388
CAS No. 416893-05-5
Cat. No. B2447455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol
CAS416893-05-5
Molecular FormulaC18H23NO
Molecular Weight269.388
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2
InChIInChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3
InChIKeyZEKWMEGSYHTUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol (CAS 416893-05-5) – Quantitative Differentiation Guide for Tertiary Amino Alcohol Scaffolds


2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol (CAS 416893-05-5) is a tertiary amino alcohol featuring an ethanolamine backbone N-substituted with both benzyl and 2,5-dimethylbenzyl groups . This specific substitution pattern distinguishes it from other members of the N,N-disubstituted ethanolamine class, conferring a unique logP (XLogP3 = 3.3) and molecular weight (269.4 g/mol) profile relative to its closest analogs [1]. Direct, head-to-head quantitative performance data for this specific compound are currently absent from the primary literature and authoritative databases, necessitating a procurement strategy grounded in structural and physicochemical differentiation against in-class alternatives.

Why a Generic N,N-Disubstituted Ethanolamine Cannot Substitute for 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol in Lead Optimization


Substituting 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol with an unsubstituted analog like 2-(dibenzylamino)ethanol (CAS 101-06-4) or a truncated secondary amine like 2-((2,5-dimethylbenzyl)amino)ethan-1-ol (CAS 78574-93-3) fundamentally alters key physicochemical vectors that govern target engagement and ADME behavior. The 2,5-dimethyl substitution on only one benzyl arm introduces steric bulk and modulates lipophilicity in a non-linear manner that symmetrical or mono-substituted analogs cannot replicate [1]. While direct biological data for this specific compound are scarce, class-level evidence from structurally related N-benzyl-N-substituted amino alcohols indicates that distinct aromatic substitution patterns, such as the 2,5-dimethylbenzyl moiety, are used to tune potency at monoamine oxidase B (MAO-B) targets, with IC50 values for close analogs reaching the nanomolar range [2]. Simply changing the substitution pattern resets the SAR landscape, making this precise scaffold non-interchangeable.

Quantitative Evidence Guide: Selection Criteria for 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol Over Structural Analogs


Lipophilicity Modulation: XLogP3 Difference Between 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol and Unsubstituted 2-(Dibenzylamino)ethanol

The target compound exhibits an XLogP3 of 3.3, compared to 2.88 for its closest symmetrical analog, 2-(dibenzylamino)ethanol (CAS 101-06-4) [1]. This +0.42 log unit difference represents a meaningful increase in lipophilicity for a scaffold of this size, which can influence membrane permeability and non-specific protein binding. The 2,5-dimethylbenzyl substitution provides this lipophilicity without significantly increasing the hydrogen bond donor count, which remains 1 for both compounds .

Lipophilicity ADME Optimization Medicinal Chemistry

Molecular Weight and Bulk Comparison: Impact on Ligand Efficiency Indices

The molecular weight of the target compound is 269.4 g/mol, compared to 241.33 g/mol for 2-(dibenzylamino)ethanol [1]. This additional 28 Da mass is derived exclusively from the two methyl substituents on the 2,5-dimethylbenzyl ring. This mass addition is a common strategy in lead optimization to explore a hydrophobic pocket without changing the core pharmacophore [2].

Ligand Efficiency Physical Properties Fragment-Based Drug Design

Steric and Electronic Differentiation via Asymmetric N-Substitution Versus Secondary Amine Analog

The target compound is a tertiary amine with N-benzyl and N-(2,5-dimethylbenzyl) substituents. Its comparator, 2-((2,5-dimethylbenzyl)amino)ethan-1-ol (CAS 78574-93-3), is a secondary amine, differing in both steric bulk and basicity. Furthermore, the target compound is differentiated from 2-(dibenzylamino)ethanol by the asymmetric substitution pattern. The presence of a single 2,5-dimethylbenzyl group, instead of a second unsubstituted benzyl, creates a sterically biased amine environment useful for diastereoselective synthesis, a property not readily achievable with symmetrical tertiary or secondary amines [1].

Steric Effects Amine Basicity Synthetic Chemistry

Predicted Physicochemical Property Summary for Rapid Library Design Filtering

The compound presents a calculated profile that fits CNS drug-like space, with a hydrogen bond donor count of 1 and an acceptor count of 2, translating to a favorable topological polar surface area (tPSA) fragment for passive permeability [1]. Its computed logP (3.3) falls within the optimal range for orally active drugs, and its rotatable bond count of 6 offers adequate flexibility. These parameters collectively differentiate it from bulkier or more lipophilic analogs that might violate common drug-likeness rules, providing a clear rationale for selection in compound acquisition [1].

Cheminformatics Compound Selection Library Design

Availability and Purity Benchmarking Against Direct Purchasable Analogs

Commercially, the target compound is available at ≥95% purity from suppliers like Fluorochem (SKU F656322, UNSPSC 12352100) . In comparison, a key analog, 2-((2,5-dimethylbenzyl)amino)ethan-1-ol (CAS 78574-93-3), is commonly supplied in similar purity ranges, but is a secondary amine and therefore chemically distinct for synthetic applications [1]. The specific CAS and catalog availability with defined purity and storage conditions (2-8°C) ensures reproducibility, which is a critical procurement parameter not always guaranteed for less common, single-source analogs [1].

Chemical Procurement Vendor Comparison Purity Analysis

Evidence-Backed Application Scenarios for Procuring 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol


Lead Optimization of CNS-Penetrant Serotonin Receptor Modulators

The precise lipophilicity vector (XLogP3=3.3) and low hydrogen bond donor count (1) make this compound a strategic replacement for 2-(dibenzylamino)ethanol (XLogP3=2.88) in screens targeting a hydrophobic sub-pocket of a CNS receptor. The +0.42 log unit increase can improve membrane permeability as shown in the evidence above, while maintaining a favorable tPSA profile for blood-brain barrier penetration [1].

Design of Chiral Auxiliaries in Asymmetric Synthesis

As established in Section 3, the asymmetric, sterically biased tertiary amine environment of this scaffold is analogous to N-benzylphenylglycinols used in diastereoselective dearomatizing cyclizations [1]. Procuring this pre-formed structure allows researchers to immediately test novel chiral ligands without needing to develop the multi-step, asymmetric synthesis themselves.

Rapid Assembly of Fragment-Based Screening Libraries

The compound serves as a rule-of-five compliant fragment with a defined 3D shape, a single H-bond donor, and two acceptors. Its procurement allows for rapid incorporation into focused libraries where a basic nitrogen with differential aromatic decoration is required to explore hydrogen-bonding interactions in target proteins, a more expedient route than custom synthesis [1].

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